Cas no 1897905-49-5 (3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid)

3-3-(Methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a carboxylic acid group at the 5-position and a 3-(methylsulfanyl)phenyl moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The methylsulfanyl group enhances lipophilicity, while the carboxylic acid functionality allows for further derivatization or salt formation, improving solubility and bioavailability. The isoxazole ring contributes to metabolic stability, making it a valuable intermediate in medicinal chemistry. Its well-defined synthetic pathway ensures consistent purity and scalability, supporting its use in research and industrial settings.
3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid structure
1897905-49-5 structure
商品名:3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid
CAS番号:1897905-49-5
MF:C11H9NO3S
メガワット:235.259061574936
CID:5866662
PubChem ID:117342025

3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid
    • 1897905-49-5
    • 3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
    • EN300-1750522
    • インチ: 1S/C11H9NO3S/c1-16-8-4-2-3-7(5-8)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
    • InChIKey: HZNRIUIZWYIKCT-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=CC=CC(=C1)C1C=C(C(=O)O)ON=1

計算された属性

  • せいみつぶんしりょう: 235.03031432g/mol
  • どういたいしつりょう: 235.03031432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1750522-0.25g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
0.25g
$906.0 2023-09-20
Enamine
EN300-1750522-0.05g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
0.05g
$827.0 2023-09-20
Enamine
EN300-1750522-1.0g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
1g
$986.0 2023-06-03
Enamine
EN300-1750522-2.5g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
2.5g
$1931.0 2023-09-20
Enamine
EN300-1750522-5g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
5g
$2858.0 2023-09-20
Enamine
EN300-1750522-0.5g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
0.5g
$946.0 2023-09-20
Enamine
EN300-1750522-5.0g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
5g
$2858.0 2023-06-03
Enamine
EN300-1750522-10.0g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
10g
$4236.0 2023-06-03
Enamine
EN300-1750522-0.1g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
0.1g
$867.0 2023-09-20
Enamine
EN300-1750522-1g
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
1897905-49-5
1g
$986.0 2023-09-20

3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 関連文献

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3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acidに関する追加情報

Introduction to 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS No. 1897905-49-5)

3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid, identified by the CAS number 1897905-49-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its diverse biological activities. The presence of a methylsulfanyl group on the phenyl ring and the carboxylic acid functionality at the 5-position of the oxazole ring contributes to its unique chemical properties and potential applications in drug discovery.

The oxazole core is a five-membered aromatic ring containing one oxygen atom and two carbon atoms, making it a versatile scaffold for medicinal chemistry. Oxazole derivatives have been widely studied due to their ability to interact with biological targets such as enzymes and receptors. In particular, the 3-3-(methylsulfanyl)phenyl moiety introduces hydrophobicity and electronic properties that can modulate binding affinity and selectivity. The carboxylic acid group further enhances solubility and reactivity, making this compound a promising candidate for further functionalization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid may exhibit inhibitory activity against various therapeutic targets, including kinases and proteases. These enzymes are often implicated in diseases such as cancer, inflammation, and neurodegeneration. The structural features of this compound make it an attractive starting point for designing novel inhibitors with improved pharmacokinetic profiles.

In vitro studies have demonstrated promising results regarding the biological activity of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid. Specifically, preliminary assays suggest that it may interfere with signaling pathways critical for cell proliferation and survival. For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored as a potential therapeutic strategy for treating solid tumors. Additionally, the compound’s ability to cross cell membranes suggests it could be developed into an oral therapeutic agent.

The synthesis of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the oxazole ring efficiently. The introduction of the methylsulfanyl group at the 3-position of the phenyl ring is particularly challenging but crucial for achieving optimal biological activity. Researchers have optimized reaction conditions to minimize side products and maximize yield, ensuring scalability for industrial applications.

The pharmacological potential of this compound has also been explored in animal models. Preclinical studies indicate that when administered orally, 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid exhibits moderate bioavailability and distributes widely throughout tissues. These findings support further development into a lead compound for drug candidates targeting neurological disorders. Moreover, its stability under physiological conditions makes it suitable for formulation into sustained-release formulations.

As research in medicinal chemistry continues to evolve, novel synthetic routes and analytical techniques are being developed to enhance the study of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm structural integrity and purity. Additionally, X-ray crystallography has provided insights into its molecular geometry, aiding in rational drug design.

The future directions for this compound include exploring its potential as a prodrug or co-administered with other therapeutic agents to enhance efficacy. Combination therapies are increasingly recognized as a key strategy in treating complex diseases like cancer by targeting multiple pathways simultaneously. The unique properties of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid make it an ideal candidate for such approaches.

In conclusion,3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS No. 1897905-49-5) represents a significant advancement in pharmaceutical research due to its promising biological activities and synthetic feasibility. Its structural features offer opportunities for designing next-generation therapeutics with improved efficacy and minimal side effects. Continued investigation into this compound will likely yield valuable insights into disease mechanisms and novel treatment strategies.

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